molecular formula C17H19BrN4OS B2994886 5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-27-8

5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2994886
CAS RN: 898361-27-8
M. Wt: 407.33
InChI Key: XNVZNLJWJXWMKJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, a pyrrolidine ring, a thiazole ring, and a triazole ring. These groups are common in many biologically active compounds and could potentially contribute to various pharmacological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a pyrrolidine ring, a thiazole ring, and a triazole ring. These rings can contribute to the three-dimensional shape of the molecule and potentially influence its interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bromine atom could potentially increase the compound’s density and boiling point .

Scientific Research Applications

Cardiovascular Research

  • Cardiovascular Agents : The synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the compound , were investigated for their potential as cardiovascular agents. Notably, these compounds exhibited coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Antimicrobial and Antifungal Studies

  • Antimicrobial Evaluation : A study focused on the synthesis and antimicrobial evaluation of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, indicating potential antimicrobial properties (El‐Kazak & Ibrahim, 2013).
  • Novel 1,2,4-Triazole Derivatives : Research on the synthesis of new 1,2,4-triazole derivatives, including compounds similar to the one , demonstrated significant antimicrobial activities (Bektaş et al., 2007).

Anti-Cancer Research

  • Anticancer Agents : A study described the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with pharmacophores indicating moderate antitumor potential against certain tumor cell lines (Rostom et al., 2011).

Synthesis and Characterization

  • Heterocycle Synthesis : Research on the synthesis of dihydrothienopyridine derivatives fused with triazole rings, including bromophenyl derivatives, contributed to the understanding of these compounds' chemical properties (Ábrányi‐Balogh et al., 2013).

Antiasthma Applications

  • Antiasthma Agents : A study on the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines showed their activity as mediator release inhibitors, suggesting potential application in antiasthma treatments (Medwid et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

5-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZNLJWJXWMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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